Cas no 199805-80-6 (5-acetamido-1H-indole-2-carboxylic acid)
5-acetamido-1H-indole-2-carboxylic acid Chemical and Physical Properties
Names and Identifiers
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- 5-(acetylamino)-1H-Indole-2-carboxylic acid
- 1H-Indole-2-carboxylic acid, 5-(acetylamino)-
- QAHUNXWGQVQHLT-UHFFFAOYSA-N
- 5-Acetaminoindole-2-carboxylic acid
- 5-acetylaminoindole-2-carboxylic acid
- 5-acetamido-1H-indole-2-carboxylic acid
-
- Inchi: 1S/C11H10N2O3/c1-6(14)12-8-2-3-9-7(4-8)5-10(13-9)11(15)16/h2-5,13H,1H3,(H,12,14)(H,15,16)
- InChI Key: QAHUNXWGQVQHLT-UHFFFAOYSA-N
- SMILES: OC(C1=CC2C=C(C=CC=2N1)NC(C)=O)=O
Computed Properties
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 16
- Rotatable Bond Count: 2
- Complexity: 306
- XLogP3: 1.5
- Topological Polar Surface Area: 82.2
5-acetamido-1H-indole-2-carboxylic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-10842203-0.05g |
5-acetamido-1H-indole-2-carboxylic acid |
199805-80-6 | 95% | 0.05g |
$671.0 | 2023-10-27 | |
| Enamine | EN300-10842203-0.1g |
5-acetamido-1H-indole-2-carboxylic acid |
199805-80-6 | 95% | 0.1g |
$703.0 | 2023-10-27 | |
| Enamine | EN300-10842203-0.25g |
5-acetamido-1H-indole-2-carboxylic acid |
199805-80-6 | 95% | 0.25g |
$735.0 | 2023-10-27 | |
| Enamine | EN300-10842203-0.5g |
5-acetamido-1H-indole-2-carboxylic acid |
199805-80-6 | 95% | 0.5g |
$768.0 | 2023-10-27 | |
| Enamine | EN300-10842203-1.0g |
5-acetamido-1H-indole-2-carboxylic acid |
199805-80-6 | 1g |
$1572.0 | 2023-05-24 | ||
| Enamine | EN300-10842203-2.5g |
5-acetamido-1H-indole-2-carboxylic acid |
199805-80-6 | 95% | 2.5g |
$1568.0 | 2023-10-27 | |
| Enamine | EN300-10842203-5.0g |
5-acetamido-1H-indole-2-carboxylic acid |
199805-80-6 | 5g |
$4557.0 | 2023-05-24 | ||
| Enamine | EN300-10842203-10.0g |
5-acetamido-1H-indole-2-carboxylic acid |
199805-80-6 | 10g |
$6758.0 | 2023-05-24 | ||
| Enamine | EN300-10842203-1g |
5-acetamido-1H-indole-2-carboxylic acid |
199805-80-6 | 95% | 1g |
$800.0 | 2023-10-27 | |
| Enamine | EN300-10842203-5g |
5-acetamido-1H-indole-2-carboxylic acid |
199805-80-6 | 95% | 5g |
$2318.0 | 2023-10-27 |
5-acetamido-1H-indole-2-carboxylic acid Related Literature
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Huading Zhang,Lee R. Moore,Maciej Zborowski,P. Stephen Williams,Shlomo Margel,Jeffrey J. Chalmers Analyst, 2005,130, 514-527
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Dan Yang,Yanping Zhou,Xianhong Rui,Jixin Zhu,Ziyang Lu,Eileen Fong,Qingyu Yan RSC Adv., 2013,3, 14960-14962
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Yiding Jiao,Liqun Kang,Jasper Berry-Gair,Kit McColl,Jianwei Li,Haobo Dong,Hao Jiang,Ryan Wang,Furio Corà,Dan J. L. Brett,Ivan P. Parkin J. Mater. Chem. A, 2020,8, 22075-22082
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Ross Harder,David C. Dunand,Ian McNulty Nanoscale, 2017,9, 5686-5693
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Shaun D. Wong,Edward I. Solomon Dalton Trans., 2014,43, 17567-17577
Additional information on 5-acetamido-1H-indole-2-carboxylic acid
Comprehensive Analysis of 5-acetamido-1H-indole-2-carboxylic acid (CAS No. 199805-80-6): Properties, Applications, and Research Insights
5-acetamido-1H-indole-2-carboxylic acid (CAS No. 199805-80-6) is a specialized organic compound belonging to the indole carboxylic acid derivatives family. Its unique molecular structure, featuring an acetamido group at the 5-position and a carboxylic acid moiety at the 2-position of the indole ring, makes it a valuable intermediate in pharmaceutical and biochemical research. This compound has garnered significant attention due to its potential role in synthesizing bioactive molecules, particularly in the development of enzyme inhibitors and receptor modulators.
Recent studies highlight the growing demand for indole-based scaffolds in drug discovery, driven by their versatility in targeting neurological disorders, inflammatory pathways, and metabolic diseases. Researchers are actively exploring 5-acetamido-1H-indole-2-carboxylic acid as a precursor for designing small-molecule therapeutics, especially in oncology and immunology. Its CAS No. 199805-80-6 is frequently cited in patent literature, underscoring its industrial relevance.
From a synthetic chemistry perspective, this compound exemplifies the convergence of green chemistry principles and high-efficiency catalysis. Modern protocols emphasize solvent-free reactions or microwave-assisted synthesis to optimize yield while minimizing environmental impact—a trend aligned with the sustainable pharmaceutical manufacturing movement. Analytical techniques like HPLC and LC-MS are critical for purity assessment, given its application in high-throughput screening platforms.
The compound’s physicochemical properties—including its logP value, hydrogen-bonding capacity, and crystalline stability—are extensively documented in QSAR studies. These parameters are vital for computational chemists developing AI-driven drug design models, a hot topic in precision medicine forums. Notably, its carboxylic acid group enables facile derivatization into esters or amides, expanding its utility in combinatorial chemistry libraries.
In the context of bioconjugation, 5-acetamido-1H-indole-2-carboxylic acid serves as a linker for proteomics research, particularly in mass spectrometry tagging. This application resonates with the rising interest in multi-omics integration for biomarker discovery. Furthermore, its fluorescence properties have been explored for bioimaging probes, coinciding with advancements in intracellular sensing technologies.
Regulatory databases classify this compound as non-hazardous under standard handling conditions, though proper laboratory safety protocols should always be followed. Its commercial availability through specialty chemical suppliers has increased, reflecting demand from contract research organizations (CROs) and academic institutions. Storage recommendations typically suggest anhydrous environments at controlled temperatures to preserve stability.
Emerging research directions include its incorporation into metal-organic frameworks (MOFs) for drug delivery systems and investigations into its antimicrobial properties—a timely focus given global concerns about antibiotic resistance. The compound’s structure-activity relationships (SAR) continue to be refined through crystallography studies and molecular docking simulations.
For researchers querying "indole derivatives with acetamido groups" or "CAS 199805-80-6 applications," this compound represents a bridge between traditional heterocyclic chemistry and cutting-edge therapeutic innovation. Its ongoing evaluation in preclinical models and compatibility with automated synthesis platforms positions it as a compound of enduring scientific interest.
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